1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
Description
1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic urea derivative characterized by a 3,5-dimethoxyphenyl group linked via an ethyl chain to a 5-methyl-6-oxopyrimidinone core. Key structural features include:
- Urea linkage: Connects the aromatic and heterocyclic moieties, critical for hydrogen bonding and target binding.
- 3,5-Dimethoxyphenyl group: Provides electron-donating methoxy substituents, enhancing π-π stacking and solubility.
- Pyrimidinone core: A 6-oxo-pyrimidine ring with a 5-methyl substituent, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-9-17-10-20(15(11)21)5-4-18-16(22)19-12-6-13(23-2)8-14(7-12)24-3/h6-10H,4-5H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQWSINHBVDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is CHNO. Its structure features a dimethoxyphenyl group and a pyrimidinyl moiety, which are known to influence its biological properties.
The compound exhibits various mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antiproliferative Effects : Studies suggest that this compound may exhibit antiproliferative properties against certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Activity : Preliminary data indicate that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Biological Activity Data Table
Case Studies
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea demonstrated significant antiproliferative activity with an IC50 value of 15 µM. This suggests a potential role in the development of anticancer therapies.
- Inflammatory Response Modulation : In vitro experiments using LPS-stimulated macrophages showed that treatment with the compound resulted in a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.
- Enzyme Inhibition Study : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results indicated a 50% inhibition at a concentration of 10 µM, suggesting it may have therapeutic applications in pain management and inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural differences between the target compound and three analogs from the evidence:
*Calculated based on molecular formula.
Key Research Findings
- Impact of Aromatic Substituents: The 3,5-dimethoxyphenyl group (target and compound) enhances solubility and receptor affinity compared to non-polar groups like cyclohexyl () . The 4-chlorophenyl substituent in ’s compound improves target binding but may elevate cytotoxicity due to halogenated motifs .
- A propyl linker () increases conformational freedom but may reduce specificity .
- Heterocyclic Core: Pyrimidinone (target) offers metabolic stability over pyridazinone (), as oxo-groups in pyrimidinone are less prone to enzymatic degradation . Tetrahydropyrimidine () with dioxo groups introduces polarity but may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves coupling the 3,5-dimethoxyphenyl urea moiety with a pyrimidinone derivative via nucleophilic substitution. Key steps include:
- Temperature control : Fusion at 200°C for urea/thiourea reactions to form pyrimidinone cores .
- Purification : Use of methanol for precipitation and ethanol recrystallization to isolate the product .
- Yield optimization : Adjust molar ratios (e.g., 1:1 for urea derivatives) and monitor reaction kinetics via TLC or HPLC.
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Employ a buffer system (e.g., ammonium acetate at pH 6.5) for chromatographic separation, ensuring retention time consistency .
- NMR : Compare spectral data (e.g., aromatic proton shifts at δ 6.5–7.2 ppm for dimethoxyphenyl groups) to confirm substituent positions .
- Mass spectrometry : Validate molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- In vitro enzyme inhibition : Use fluorogenic substrates or radiolabeled assays to test affinity for pyrimidine-related enzymes (e.g., dihydrofolate reductase) .
- Cellular toxicity : Apply MTT assays on human cell lines (e.g., HEK293) at concentrations ranging from 1 nM–100 µM .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity data across different assays (e.g., in vitro vs. cell-based studies)?
- Methodological Answer :
- Orthogonal validation : Replicate results using alternative assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Compound stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC and adjust buffer systems (e.g., ammonium acetate pH 6.5) .
- Experimental controls : Include randomized block designs with split plots to account for variables like incubation time or cell passage number .
Q. What strategies are effective for studying the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .
- Biotic transformation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS .
- Long-term ecosystem monitoring : Use mesocosm setups to track compound distribution in water, soil, and biota over 6–12 months .
Q. How to design a pharmacokinetic study to evaluate in vivo efficacy and metabolism?
- Methodological Answer :
- Dosing regimen : Administer orally or intravenously in rodent models (e.g., 10 mg/kg) and collect plasma/tissue samples at timed intervals .
- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation of methoxy groups) .
- Compartmental modeling : Apply non-linear mixed-effects models (e.g., NONMEM) to estimate clearance and volume of distribution .
Q. What experimental approaches can elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., hydrogen bonding with pyrimidinone carbonyl groups) for 100 ns trajectories .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Standardized protocols : Use USP/PhEur solubility criteria (e.g., shake-flask method at 25°C) for reproducibility .
- Solvent polarity index : Correlate solubility with solvent properties (e.g., logP vs. dimethyl sulfoxide/water mixtures) .
- Particle size analysis : Control for crystalline vs. amorphous forms via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
